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Compound of Interest

Compound Name: AZD-7762

Cat. No.: B1666238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AZD-7762 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinases

Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] These kinases are critical

components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle

arrest to allow for DNA repair.[3] By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and

G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells with

compromised G1 checkpoint function, a common feature of many tumors.[4][5] This

chemosensitizing and radiosensitizing activity makes AZD-7762 a valuable tool for cancer

research and a potential, albeit discontinued, therapeutic agent.[2][6] This guide provides an in-

depth overview of the chemical structure, properties, and biological activity of AZD-7762.

Chemical Structure and Properties
AZD-7762 is a synthetic small molecule belonging to the thiophene carboxamide class of

organic compounds.[7] Its chemical and physical properties are summarized in the tables

below.
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Identifier Value

IUPAC Name
3-(Carbamoylamino)-5-(3-fluorophenyl)-N-

[(3S)-3-piperidinyl]-2-thiophenecarboxamide[1]

SMILES
O=C(C1=C(NC(N)=O)C=C(C2=CC=CC(F)=C2)

S1)N[C@@H]3CNCCC3[4]

InChI Key IAYGCINLNONXHY-LBPRGKRZSA-N[4][8]

CAS Number 860352-01-8[1]

Physicochemical Properties
Property Value

Chemical Formula C17H19FN4O2S[1][4]

Molecular Weight 362.42 g/mol [1][4]

Appearance White to yellow solid powder[4]

Solubility

Soluble in DMSO (≥18.1 mg/mL), DMF (~20

mg/mL), Ethanol (~10 mg/mL), and PBS (pH

7.2) (~10 mg/mL)

Storage
Store as a solid at -20°C for up to 3 years. In

solvent, store at -80°C for up to 1 year.

Pharmacological Properties
AZD-7762 is a potent inhibitor of both Chk1 and Chk2 with high selectivity over other kinases.

[4][9] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase

domain of Chk1 and Chk2.[1][4]

In Vitro Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://aacrjournals.org/mct/article/7/9/2955/93272/AZD7762-a-novel-checkpoint-kinase-inhibitor-drives
https://www.medchemexpress.com/AZD-7762.html
https://www.medchemexpress.com/AZD-7762.html
https://www.researchgate.net/figure/n-vivo-dose-response-of-AZD7762-Mice-were-randomized-to-1-control-vehicle-n-7-2_fig3_236095459
https://aacrjournals.org/mct/article/7/9/2955/93272/AZD7762-a-novel-checkpoint-kinase-inhibitor-drives
https://aacrjournals.org/mct/article/7/9/2955/93272/AZD7762-a-novel-checkpoint-kinase-inhibitor-drives
https://www.medchemexpress.com/AZD-7762.html
https://aacrjournals.org/mct/article/7/9/2955/93272/AZD7762-a-novel-checkpoint-kinase-inhibitor-drives
https://www.medchemexpress.com/AZD-7762.html
https://www.medchemexpress.com/AZD-7762.html
https://www.benchchem.com/product/b1666238?utm_src=pdf-body
https://www.medchemexpress.com/AZD-7762.html
https://bio-protocol.org/exchange/minidetail?id=18559444&type=30
https://aacrjournals.org/mct/article/7/9/2955/93272/AZD7762-a-novel-checkpoint-kinase-inhibitor-drives
https://www.medchemexpress.com/AZD-7762.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Cell Line/Assay Condition

Chk1 IC50 5 nM[9][10] Cell-free kinase assay

Chk2 IC50 5 nM[9] Cell-free kinase assay

Ki (Chk1) 3.6 nM[10]

G2 Checkpoint Abrogation

EC50
10 nM[10] Camptothecin-induced

Cytotoxicity IC50 82.6 - 505.9 nM[10]
Various neuroblastoma cell

lines

In Vivo Activity
Radiosensitization: AZD-7762 has been shown to significantly enhance the radiosensitivity

of p53-mutated tumor cells both in vitro and in vivo.[6]

Chemosensitization: It potentiates the antitumor activity of DNA-damaging agents like

gemcitabine and irinotecan in xenograft models.[4][5]

Toxicity: Clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity.

[2]

Signaling Pathway
AZD-7762 targets the DNA damage response pathway. Upon DNA damage, sensor proteins

like ATM and ATR are activated. They, in turn, phosphorylate and activate the checkpoint

kinases Chk1 and Chk2. Activated Chk1 and Chk2 then phosphorylate a range of downstream

targets, including the Cdc25 family of phosphatases. This phosphorylation leads to the

inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S or

G2/M phase, allowing time for DNA repair. By inhibiting Chk1 and Chk2, AZD-7762 prevents

this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to cell

death.
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Caption: AZD-7762 inhibits Chk1/Chk2, disrupting DNA damage-induced cell cycle arrest.

Experimental Protocols
Detailed methodologies for key experiments involving AZD-7762 are provided below.
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Chk1 Kinase Assay (Scintillation Proximity Assay)
Objective: To determine the in vitro inhibitory activity of AZD-7762 against Chk1 kinase.

Methodology:

Reagents: Recombinant human Chk1, biotinylated peptide substrate (e.g., N-

biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR), [γ-³³P]ATP, AZD-7762, assay

buffer, and scintillation proximity assay (SPA) beads.[10]

Procedure: a. Add varying concentrations of AZD-7762 to the wells of a 384-well plate.[10] b.

Add a mixture of Chk1 enzyme and the biotinylated peptide substrate to each well.[10] c.

Initiate the kinase reaction by adding [γ-³³P]ATP.[10] d. Incubate the plate for a defined

period (e.g., 2 hours) at room temperature to allow for phosphorylation of the substrate.[10]

e. Stop the reaction by adding a solution containing EDTA and SPA beads.[10] f. The

biotinylated and phosphorylated peptide will bind to the streptavidin-coated SPA beads,

bringing the radioisotope into close proximity and generating a light signal. g. Read the plate

using a scintillation counter (e.g., TopCount).[10] h. Calculate the IC50 value by plotting the

percentage of inhibition against the logarithm of the AZD-7762 concentration.[10]

Start Add AZD-7762 to plate Add Chk1 enzyme and
biotinylated peptide Add [γ-³³P]ATP Incubate (e.g., 2 hours) Stop reaction with

EDTA and SPA beads
Read plate on

scintillation counter Calculate IC50 End

Click to download full resolution via product page

Caption: Workflow for the Chk1 Kinase Scintillation Proximity Assay.

G2 Checkpoint Abrogation Assay
Objective: To assess the ability of AZD-7762 to overcome a DNA damage-induced G2 cell

cycle arrest.

Methodology:

Cell Culture: Plate cells (e.g., HT-29) and allow them to adhere.[10]

Induce G2 Arrest: Treat cells with a DNA-damaging agent such as camptothecin for a short

period (e.g., 2 hours) to induce a G2 checkpoint arrest.[1]
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Treatment: Remove the DNA-damaging agent and treat the cells with varying concentrations

of AZD-7762 in the presence of a mitotic inhibitor like nocodazole for an extended period

(e.g., 20 hours).[1][10] Nocodazole traps cells that enter mitosis.

Fixation and Staining: Fix the cells and stain them with an antibody against a mitotic marker

(e.g., phospho-histone H3) and a DNA stain (e.g., Hoechst).[10]

Analysis: Analyze the cells using high-content imaging or flow cytometry to determine the

percentage of cells in mitosis (mitotic index).[10] An increase in the mitotic index in the

presence of AZD-7762 indicates abrogation of the G2 checkpoint.

Data Analysis: Calculate the EC50 value for checkpoint abrogation.[1]
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Caption: Workflow for the G2 Checkpoint Abrogation Assay.

Clonogenic Survival Assay
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Objective: To evaluate the long-term effect of AZD-7762, alone or in combination with other

agents, on the ability of single cells to form colonies.

Methodology:

Cell Plating: Plate a low density of cells in multi-well plates or dishes.[1]

Treatment: Treat the cells with AZD-7762, a DNA-damaging agent, or a combination of both

for a specified duration.[1]

Incubation: Remove the treatment and allow the cells to grow in drug-free medium for 10-14

days until visible colonies are formed.[1]

Staining and Counting: Fix the colonies with a solution like methanol and stain them with

crystal violet. Count the number of colonies (typically defined as containing >50 cells).[1]

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the

untreated control.

Conclusion
AZD-7762 is a well-characterized and potent inhibitor of Chk1 and Chk2, making it an

invaluable research tool for studying the DNA damage response and for exploring strategies to

sensitize cancer cells to genotoxic therapies. While its clinical development was halted, the

extensive preclinical data available for AZD-7762 continues to inform the development of next-

generation checkpoint inhibitors. This guide provides a comprehensive resource for

researchers utilizing AZD-7762 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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